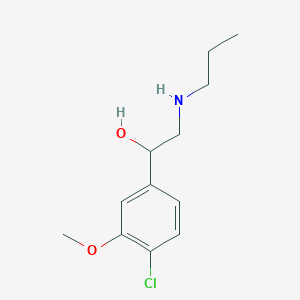













|
REACTION_CXSMILES
|
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH2:15][CH2:16][CH:17]([C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[C:21]([O:26][CH3:27])[CH:20]=1)[OH:18].[CH:28](=O)[CH2:29][CH3:30].C(=O)(O)[O-].[Na+]>ClCCl.O.CO>[NH3:15].[Cl:25][C:22]1[CH:23]=[CH:24][C:19]([CH:17]([OH:18])[CH2:16][NH:15][CH2:28][CH2:29][CH3:30])=[CH:20][C:21]=1[O:26][CH3:27] |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCC(O)C1=CC(=C(C=C1)Cl)OC
|
|
Name
|
|
|
Quantity
|
0.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
re-extracted with dichloromethane (2×20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography on silica eluting with dichloromethane
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(CNCCC)O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.31 mmol | |
| AMOUNT: MASS | 320 mg | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |